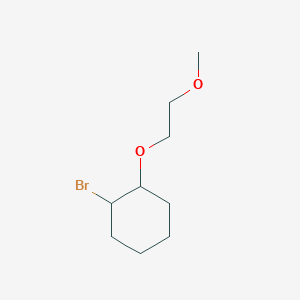![molecular formula C6H6F3N3O2 B13493916 3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]propanoic acid](/img/structure/B13493916.png)
3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]propanoic acid is an organic compound that features a trifluoromethyl group attached to a triazole ring, which is further connected to a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]propanoic acid typically involves the cyclocondensation of appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Análisis De Reacciones Químicas
Types of Reactions
3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce different functional groups into the molecule .
Aplicaciones Científicas De Investigación
3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mecanismo De Acción
The mechanism of action of 3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The triazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other trifluoromethyl-substituted triazoles and propanoic acids, such as:
- 3,5-bis(trifluoromethyl)benzonitrile
- 3-(trifluoromethyl)-1,2,4-triazole
- 2-(trifluoromethyl)propanoic acid
Uniqueness
What sets 3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]propanoic acid apart is its combination of the trifluoromethyl group and the triazole ring, which imparts unique chemical and physical properties. This combination enhances its stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C6H6F3N3O2 |
|---|---|
Peso molecular |
209.13 g/mol |
Nombre IUPAC |
3-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]propanoic acid |
InChI |
InChI=1S/C6H6F3N3O2/c7-6(8,9)5-10-3(11-12-5)1-2-4(13)14/h1-2H2,(H,13,14)(H,10,11,12) |
Clave InChI |
BWHMOVVHKJYDBQ-UHFFFAOYSA-N |
SMILES canónico |
C(CC(=O)O)C1=NC(=NN1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


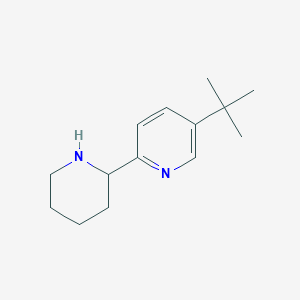
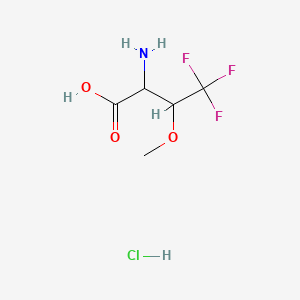
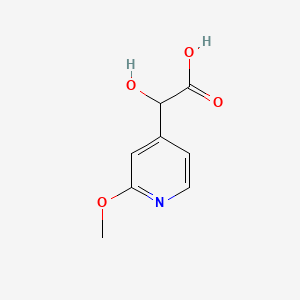
![rac-methyl (1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride](/img/structure/B13493861.png)
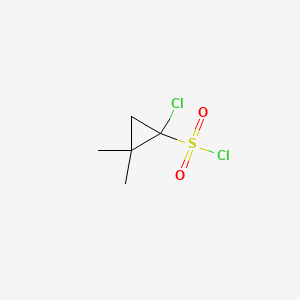
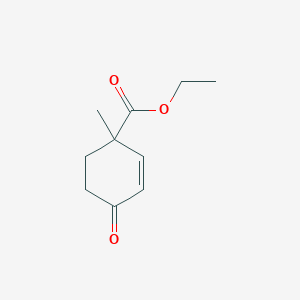
![N-(4-{2-[(4-butylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13493874.png)
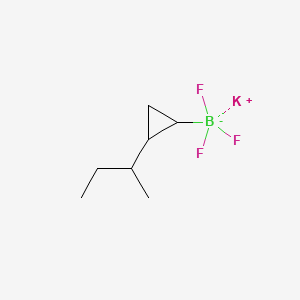
![3-Benzyl-7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B13493883.png)
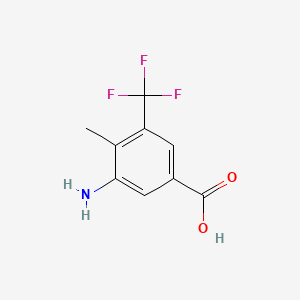
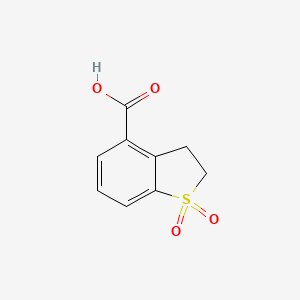
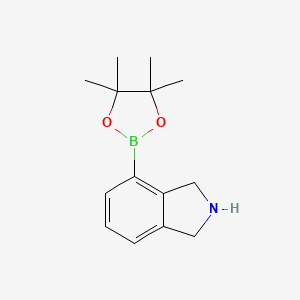
![6-Oxa-2,9-diazaspiro[4.5]decane dihydrochloride](/img/structure/B13493913.png)
